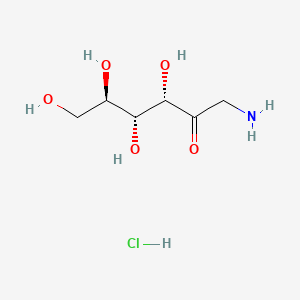
2-Aminooxazole-5-carboxylic acid
Vue d'ensemble
Description
2-Aminooxazole-5-carboxylic acid is a chemical compound with the molecular formula C4H4N2O3 . It has a molecular weight of 128.09 g/mol . The IUPAC name for this compound is 2-amino-1,3-oxazole-5-carboxylic acid . The InChI code for this compound is 1S/C4H4N2O3/c5-4-6-1-2 (9-4)3 (7)8/h1H, (H2,5,6) (H,7,8) .
Molecular Structure Analysis
The molecular structure of 2-Aminooxazole-5-carboxylic acid consists of a five-membered oxazole ring, which contains a nitrogen atom at position 3 and an oxygen atom at position 1 . The compound also contains an amino group at position 2 and a carboxylic acid group at position 5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminooxazole-5-carboxylic acid include a molecular weight of 128.09 g/mol, a computed XLogP3-AA of -0.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 89.4 Ų .
Applications De Recherche Scientifique
Antimicrobial Properties
2-Aminooxazole-5-carboxylic acid exhibits antimicrobial activity against various fungal and bacterial strains. Notably, it shows efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers have explored its potential as an antimicrobial agent in the fight against infectious diseases .
Drug Synthesis in Antitubercular Medicinal Chemistry
The amine group in 2-Aminooxazole-5-carboxylic acid can serve as a versatile linker for drug synthesis. Medicinal chemists have investigated its use as a building block for designing novel antitubercular drugs. By incorporating this compound into drug candidates, scientists aim to enhance their efficacy and specificity against tuberculosis .
Peptide and Protein Modification
Researchers have explored the reactivity of 2-Aminooxazole-5-carboxylic acid with amino acids, peptides, and proteins. Its carboxylic acid group allows for conjugation with biomolecules, potentially enabling targeted drug delivery or protein labeling strategies. Understanding its reactivity profile is crucial for developing bioconjugates with tailored properties .
Coordination Chemistry
The oxazole ring in this compound can coordinate with metal ions, leading to interesting coordination complexes. Scientists investigate its behavior in metal-ligand interactions, which may have applications in catalysis, materials science, and bioinorganic chemistry. The ability to form stable complexes with transition metals makes it a valuable ligand for coordination studies .
Biochemical Research
2-Aminooxazole-5-carboxylic acid serves as a biochemical tool for proteomics research. Scientists use it to study protein modifications, enzymatic reactions, and metabolic pathways. Its unique structure allows for specific interactions with enzymes and other biomolecules, aiding in the elucidation of cellular processes .
Synthetic Organic Chemistry
Organic chemists explore the synthetic versatility of 2-Aminooxazole-5-carboxylic acid. Its functional groups make it amenable to diverse transformations, such as amidation, esterification, and cyclization. By incorporating it into synthetic routes, researchers can access novel compounds with potential biological activities .
Propriétés
IUPAC Name |
2-amino-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLIMPSBPUNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674707 | |
| Record name | 2-Amino-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminooxazole-5-carboxylic acid | |
CAS RN |
881637-11-2 | |
| Record name | 2-Amino-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminooxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)


![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)






